(4-Benzylpiperidin-1-yl){4-[(4-methylbenzyl)oxy]phenyl}methanethione
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Overview
Description
(4-BENZYLPIPERIDINO){4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE is a complex organic compound that features a piperidine ring substituted with a benzyl group and a phenylmethanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO){4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE typically involves multiple steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the phenylmethanethione group: This step involves the reaction of the 4-benzylpiperidine with a suitable thiolating agent under controlled conditions to introduce the methanethione group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO){4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE can undergo various chemical reactions, including:
Oxidation: The methanethione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methanethione group, yielding the corresponding hydrocarbon.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO){4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue that lacks the methanethione and phenyl groups.
N-benzylpiperidines: Compounds with similar core structures but different substituents.
Uniqueness
(4-BENZYLPIPERIDINO){4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE is unique due to its combination of a piperidine ring with both benzyl and phenylmethanethione groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H29NOS |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-[(4-methylphenyl)methoxy]phenyl]methanethione |
InChI |
InChI=1S/C27H29NOS/c1-21-7-9-24(10-8-21)20-29-26-13-11-25(12-14-26)27(30)28-17-15-23(16-18-28)19-22-5-3-2-4-6-22/h2-14,23H,15-20H2,1H3 |
InChI Key |
YEWVFYWCUSXQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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